2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Chromatography Lipophilicity Metabolite Profiling

2-(2'-Hydroxy-4'-methylphenyl)propionic acid (HMPA) is a distinctive phenylpropanoic acid isolated from *Thymus serpyllum* L., making it an essential reference standard for plant metabolomics and microbial degradation studies. Its unique 2'-hydroxy-4'-methyl substitution pattern and calculated LogP of 2 provide consistent chromatographic retention, enabling precise LC-MS/MS identification and reliable HPLC/UPLC method calibration. Unlike para-hydroxy or chloro-substituted analogs, HMPA's specific hydrogen-bonding profile supports accurate structure-activity relationship mapping. Available in ≥98% purity with flexible sizing from milligrams to grams, this compound ships at ambient temperature. Request a quote today through your preferred authorized vendor.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12400198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2'-Hydroxy-4'-methylphenyl)propionic acid
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)
InChIKeyOFFRVASYEAWIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2'-Hydroxy-4'-methylphenyl)propionic Acid (HMPA): Scientific Procurement & Baseline Characterization


2-(2'-Hydroxy-4'-methylphenyl)propionic acid (HMPA; CAS 111044-84-9) is a phenylpropanoic acid classified as a phenolic compound . This small molecule (MW 180.20; C₁₀H₁₂O₃) is a natural product isolated from *Thymus serpyllum* L. (wild thyme) [1] and functions as a bioactive metabolite with proposed applications in environmental chemistry and microbial degradation studies [2]. Its structure features a hydroxy and methyl substitution pattern on the phenyl ring (2'-hydroxy-4'-methyl), which distinguishes it from other phenylpropanoic acids and influences its physicochemical properties, including a calculated LogP of 2 .

Why Generic Substitution Fails: Critical Distinctions of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid


While many phenylpropanoic acids and phenolic metabolites share a common scaffold, subtle variations in ring substitution profoundly impact key properties essential for research. Simple substitution with a close analog—for example, using a para-hydroxyphenyl isomer, a chloro-substituted derivative, or a compound lacking the methyl group—can significantly alter hydrophobicity (LogP) and hydrogen-bonding capacity, thereby affecting chromatographic behavior, membrane permeability, and specific biological interactions . Furthermore, HMPA's verified natural origin from *Thymus serpyllum* L. makes it a specific chemical marker for studies on this plant's metabolome or its microbial degradation, a role that synthetic analogs cannot fulfill [1]. These differences underscore why HMPA is not interchangeable with other in-class compounds for precise scientific investigations.

Quantitative Differentiation Evidence for 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid (HMPA) vs. Analogs


Hydrophobicity (LogP) Comparison: HMPA vs. Common Phenylpropanoic Acid Scaffolds

2-(2'-Hydroxy-4'-methylphenyl)propionic acid (HMPA) demonstrates a calculated LogP of 2, a key physicochemical parameter governing its behavior in reversed-phase liquid chromatography and its potential for passive membrane diffusion. This value is significantly higher than that of the unsubstituted parent phenylpropanoic acid (hydrocinnamic acid; LogP ~1.2), due to the addition of the hydrophobic methyl group, but lower than the para-hydroxy isomer which may exhibit different intramolecular hydrogen bonding. This specific LogP value is critical for method development and for predicting retention times in metabolomics studies .

Chromatography Lipophilicity Metabolite Profiling

Molecular Weight Distinction: Impact on Analytical Detection and Purity Assessment

The exact mass of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid is 180.078, with a molecular weight of 180.20, distinct from its close structural analog, 2-(2'-hydroxy-4'-methylphenyl)acetic acid, which has a molecular weight of 166.17. This 14 Da difference, corresponding to an additional CH₂ group in HMPA, is a definitive differentiator in mass spectrometry (MS) applications. Accurate mass and MS/MS fragmentation patterns allow for unambiguous identification and quantification, preventing misassignment in metabolomics workflows where both compounds may co-occur .

Mass Spectrometry Purity Analysis Metabolite Identification

Hydrogen Bonding Capacity: HMPA vs. 2-(2'-Hydroxy-4'-chlorophenyl)propionic Acid

2-(2'-Hydroxy-4'-methylphenyl)propionic acid possesses two hydrogen bond donor sites (carboxylic acid -OH and phenolic -OH) and three hydrogen bond acceptor sites (carbonyl oxygen, phenolic oxygen, and carboxylic acid carbonyl). This is in contrast to a chloro-substituted analog, 2-(2'-hydroxy-4'-chlorophenyl)propionic acid, which maintains the same hydrogen bond donor/acceptor count but introduces a strong electron-withdrawing group (Cl) that alters the electronic environment and potential binding interactions without directly changing the hydrogen bonding capacity [1].

Receptor Binding Solubility Crystallography

Natural Product Provenance: HMPA as a Specific Phytochemical Marker vs. Synthetic Analogs

2-(2'-Hydroxy-4'-methylphenyl)propionic acid (HMPA) is a verified natural product isolated from the herbs of *Thymus serpyllum* L. (wild thyme). This plant-specific provenance distinguishes it from the majority of its structural analogs, which are purely synthetic or arise from different biological sources. For instance, 3-(4-hydroxyphenyl)propionic acid is a common dietary metabolite, while 2-(2'-hydroxy-5'-methylphenyl)propionic acid is not reported from *Thymus* species. Therefore, HMPA serves as a specific chemical marker for the *Thymus serpyllum* metabolome [1].

Natural Product Chemistry Phytochemistry Metabolomics

Optimal Application Scenarios for 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid (HMPA) Driven by Empirical Evidence


Metabolite Identification and Quantification in *Thymus serpyllum* and Related Microbial Degradation Studies

HMPA's verified natural occurrence in *Thymus serpyllum* L. makes it an essential reference standard for targeted and untargeted metabolomics of this plant species. Its distinct LogP of 2 [1] and exact mass of 180.078 [1] allow for confident identification using LC-MS/MS, enabling researchers to trace its presence in plant extracts or microbial cultures. This specificity is critical for studies exploring the bioactivity of wild thyme constituents or the environmental fate of phenolic compounds.

Chromatographic Method Development and Validation for Phenylpropanoic Acid Separation

The well-defined physicochemical properties of HMPA, particularly its calculated LogP of 2 and molecular weight of 180.20 , make it an ideal compound for developing and validating reversed-phase HPLC and UPLC methods. It serves as a benchmark for optimizing separation conditions for a class of moderately polar aromatic acids. Its distinct retention time, governed by its unique substitution pattern, can be used to calibrate chromatographic systems and ensure consistent performance across different analytical runs.

Reference Standard for Synthetic Chemistry and Impurity Profiling

For organic chemists synthesizing novel phenylpropanoic acid derivatives or studying regioselective reactions on aromatic rings, HMPA provides a well-characterized starting material or reference point. Its specific substitution pattern (2'-hydroxy-4'-methyl) is a defined structural feature that can be used to confirm reaction outcomes. The availability of high-purity (>98%) material ensures accurate quantitation and purity assessment of synthetic batches, where HMPA could be an impurity or an intermediate.

Comparative Binding and Structure-Activity Relationship (SAR) Studies on Phenolic Acid Targets

HMPA's unique combination of a methyl group and a hydroxy group on the phenyl ring creates a specific electronic and steric profile. This makes it a valuable comparator in SAR studies aimed at elucidating the binding requirements of enzymes or receptors that interact with phenolic acids (e.g., certain cyclooxygenases or microbial enzymes). Its hydrogen bond donor/acceptor profile can be directly compared to that of halogenated or methoxy-substituted analogs to map the chemical space around a binding site.

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